molecular formula C14H13N3O2S B15075319 1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide CAS No. 97159-71-2

1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide

Cat. No.: B15075319
CAS No.: 97159-71-2
M. Wt: 287.34 g/mol
InChI Key: VVCQNBWRFXIRSN-UHFFFAOYSA-N
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Description

1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazides It is characterized by the presence of a carboxyphenyl group and a phenyl group attached to a thiosemicarbazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide typically involves the reaction of 4-carboxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with thiocarbamide under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or methanol as solvents, with the addition of a catalytic amount of acid to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazide moiety to corresponding amines.

    Substitution: The phenyl and carboxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to inhibit certain enzymes.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide involves its interaction with molecular targets such as enzymes and receptors. The thiosemicarbazide moiety can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or alter receptor function. This interaction can lead to changes in cellular pathways, ultimately exerting its biological effects.

Comparison with Similar Compounds

    5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: This compound shares the carboxyphenyl group and has applications in photodynamic therapy.

    1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Similar in structure, used in the synthesis of metal-organic frameworks.

    4-Carboxyphenylboronic Acid: Another compound with a carboxyphenyl group, used in drug design and as a biochemical probe.

Uniqueness: 1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide is unique due to its thiosemicarbazide moiety, which imparts distinct chemical reactivity and biological activity compared to other carboxyphenyl-containing compounds. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

97159-71-2

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

4-[2-(phenylcarbamothioyl)hydrazinyl]benzoic acid

InChI

InChI=1S/C14H13N3O2S/c18-13(19)10-6-8-12(9-7-10)16-17-14(20)15-11-4-2-1-3-5-11/h1-9,16H,(H,18,19)(H2,15,17,20)

InChI Key

VVCQNBWRFXIRSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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